2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications of Fused Oxazine Derivatives
Various studies have explored the synthesis and potential applications of fused oxazine derivatives, focusing on their chemical properties, pharmacological activities, and possible utility in diverse scientific research fields. These studies highlight the versatility and interest in oxazine derivatives within the scientific community, suggesting areas where "2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine" could potentially find application.
Chemical Synthesis and Reactivity : A study by Mahmoud et al. (2017) on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives as new fused heterocyclic systems explored their synthesis, chemical reactivity, and initial pharmacological activities, indicating potential for diverse applications in drug discovery and material science Mahmoud et al., 2017.
Pharmacological Activities : Research into the pharmacological properties of fused oxazine derivatives is an area of significant interest. Studies have evaluated these compounds for antioxidant, anticancer, and other therapeutic activities, suggesting that compounds like "this compound" could be valuable in developing new treatments Mahmoud et al., 2017.
Structural and Molecular Studies : Structural analysis and molecular characterization form the basis of understanding the potential applications of such compounds. Studies on the hydrogen bonding and molecular arrangements of related oxazine derivatives provide insights into how "this compound" might interact at the molecular level Castillo et al., 2009.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-17-9-7-15(8-10-17)19-13-20-18-5-4-6-21(26-2)22(18)28-23(25(20)24-19)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOYWYZAORXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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